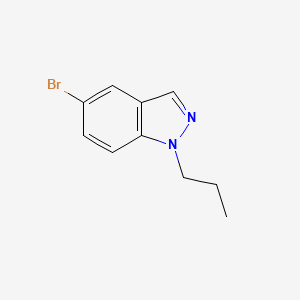

5-Bromo-1-propyl-1H-indazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-propylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12-13/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOLNROUDXPCPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682486 | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-76-6 | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-propyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Propyl 1h Indazole

Strategies for the Preparation of 5-Bromo-1H-indazole Precursors

The synthesis of the initial 5-bromo-1H-indazole structure can be achieved through several distinct chemical pathways.

Synthesis from 2-Fluoro-5-bromobenzaldehyde and Hydrazine (B178648) Derivatives

A common and effective method for the preparation of 5-bromo-1H-indazole involves the reaction of 2-fluoro-5-bromobenzaldehyde with hydrazine. chemicalbook.com This process typically involves heating the reactants, often in the absence of a solvent or in a suitable solvent like ethanol, to induce a condensation and subsequent cyclization reaction. chemicalbook.com The fluorine atom, being a good leaving group, is displaced by the hydrazine nitrogen to form the pyrazole (B372694) ring of the indazole system.

For instance, heating 2-fluoro-5-bromobenzaldehyde with an excess of hydrazine, followed by removal of the excess reagent, yields 5-bromo-1H-indazole after purification. A similar approach has been documented for the synthesis of 5-bromo-1H-indazol-3-amine, where 5-bromo-2-fluorobenzonitrile (B68940) is reacted with hydrazine at an elevated temperature. chemicalbook.com

A variation of this strategy involves the use of formylhydrazine. In a multi-step process, 2-fluoro-5-bromobenzaldehyde is first condensed with formylhydrazine. The resulting intermediate then undergoes a base-mediated ring closure in a polar aprotic solvent. google.com

Reaction of 1H-Indazole with Brominating Agents

Direct bromination of the 1H-indazole core is another viable route to obtain bromo-substituted indazoles. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). smolecule.com The regioselectivity of the bromination can be influenced by the reaction conditions and the presence of directing groups on the indazole ring. nih.gov For the synthesis of 5-bromo-1H-indazole, the reaction is generally performed in a suitable solvent like acetic acid or dimethylformamide (DMF). smolecule.comnih.gov

For example, reacting 1H-indazole with bromine in acetic acid at room temperature can yield 5,6-dibromo-1H-indazole. smolecule.com To achieve selective bromination at the C7 position of 4-substituted 1H-indazoles, N-bromosuccinimide in DMF at an elevated temperature has been successfully employed. nih.govrsc.org

Palladium-Catalyzed Cyclization Reactions for Indazole Ring Formation

Palladium-catalyzed reactions offer a modern and versatile approach to the synthesis of the indazole ring system. These methods often involve the intramolecular cyclization of appropriately substituted precursors. For example, ortho-bromo benzaldehydes can react with arylhydrazines in the presence of a palladium catalyst and a phosphine (B1218219) ligand to afford 1-aryl-1H-indazoles. researchgate.net

Furthermore, palladium-catalyzed carbonylation reactions can be used to functionalize bromoindazoles. For instance, 5-bromo-1H-indazole can be converted to methyl 1H-indazole-5-carboxylate using a palladium chloride/BINAP catalytic system under a carbon monoxide atmosphere. researchgate.net The Suzuki-Miyaura cross-coupling reaction, another palladium-catalyzed process, is widely used to introduce aryl or heteroaryl groups at the 5-position of the indazole ring, starting from 5-bromoindazole derivatives. nih.govrsc.orgresearchgate.net

N-Alkylation Strategies for 1-Propyl Substitution

Once the 5-bromo-1H-indazole precursor is obtained, the next critical step is the introduction of the propyl group at one of the nitrogen atoms of the pyrazole ring.

Alkylation of 5-Bromo-1H-indazole with Propyl Halides

The most direct method for N-alkylation is the reaction of 5-bromo-1H-indazole with a propyl halide, such as propyl bromide or propyl iodide. nih.govambeed.com This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) in the presence of a base. nih.govambeed.comd-nb.info The base, such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), deprotonates the indazole nitrogen, making it nucleophilic and ready to attack the electrophilic carbon of the propyl halide. nih.govd-nb.info

For example, treating 5-bromo-1H-indazole with ethyl bromide in DMF with cesium carbonate as the base leads to the formation of a mixture of 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole. nih.gov Similarly, using sodium hydride in DMF followed by the addition of an alkyl iodide is a common procedure for preparing N-alkylated 5-bromoindazoles. ambeed.com

Regioselectivity Considerations in N1 vs. N2 Alkylation

A significant challenge in the N-alkylation of indazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position of the indazole ring, leading to a mixture of regioisomers. nih.govbeilstein-journals.orgresearchgate.net The ratio of the N1 and N2 alkylated products is influenced by several factors, including the nature of the substrate, the alkylating agent, the base, the solvent, and the reaction temperature. beilstein-journals.orgresearchgate.netbeilstein-journals.org

Generally, N1-alkylation is considered to be the thermodynamically controlled product, while N2-alkylation is often favored under kinetic control. researchgate.netresearchgate.net The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. beilstein-journals.orgwuxibiology.com However, the energy barrier for N2 alkylation can be lower, leading to its preferential formation under certain conditions. wuxibiology.com

Recent studies have shown that the choice of base and solvent can have a profound effect on the N1/N2 ratio. For instance, using sodium hydride in THF has been shown to favor N1-alkylation for many substituted indazoles. d-nb.inforesearchgate.netbeilstein-journals.org Conversely, Mitsunobu conditions often show a preference for the N2 regioisomer. beilstein-journals.org The presence of certain substituents on the indazole ring can also direct the alkylation to a specific nitrogen. For example, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. d-nb.infobeilstein-journals.org

Optimization of Reaction Conditions for Propyl Installation

The introduction of an alkyl group, such as a propyl chain, onto the nitrogen of the indazole ring is a critical synthetic step. However, the N-alkylation of indazoles can produce a mixture of N-1 and N-2 regioisomers, making the optimization of reaction conditions essential for achieving high selectivity. The choice of base, solvent, and electrophile plays a pivotal role in directing the alkylation to the desired N-1 position to form 5-Bromo-1-propyl-1H-indazole.

Research into the N-alkylation of substituted indazoles has revealed significant insights into controlling regioselectivity. Studies on the alkylation of 5-bromo-1H-indazole and related structures show that the reaction outcome is highly dependent on the conditions employed. mdpi.comd-nb.info For instance, a systematic screening of various bases and solvents for the alkylation of C-3 substituted indazoles demonstrated that the combination of sodium hydride (NaH) in tetrahydrofuran (THF) provided superior N-1 regioselectivity compared to other systems like cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). d-nb.info While the Cs₂CO₃/DMF system is commonly used, it often results in less favorable N-1 to N-2 ratios. d-nb.info

The steric and electronic properties of substituents on the indazole ring also influence the N-1/N-2 distribution. d-nb.info For the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, treating the substrate with isopropyl iodide in DMF with sodium hydride yielded a mixture of N-1 and N-2 products in 38% and 46% yields, respectively, highlighting the challenge of achieving selectivity. beilstein-journals.org Optimized protocols using NaH in THF have been shown to tolerate a variety of alkylating agents, including primary alkyl halides like propyl bromide, while maintaining high N-1 regioselectivity. beilstein-journals.org The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor the N-1 substituted product under certain conditions. beilstein-journals.org

| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |

|---|---|---|---|---|---|

| Generic 3-Substituted Indazole | Alkyl Bromide | NaH | THF | High N-1 Selectivity (>99% for some substrates) | d-nb.info |

| Generic 3-Substituted Indazole | Alkyl Bromide | Cs₂CO₃ | DMF | Less Favorable N-1 Selectivity | d-nb.info |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl Iodide | NaH | DMF | 8:9 (38%:46% yield) | beilstein-journals.org |

| 5-bromo-1H-indazole | Ethyl Bromide | Not Specified | Not Specified | 1.2:1 (N-1:N-2) | mdpi.com |

Functional Group Interconversions on the Bromoindazole Scaffold

The this compound core is primed for further diversification. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, while other positions on the indazole ring can be modified to introduce additional functional groups.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds. consensus.app For this compound, this reaction provides an efficient pathway to introduce a variety of aryl and heteroaryl substituents at the C-5 position, significantly expanding the molecular diversity accessible from this intermediate. nih.gov

The Suzuki coupling of 5-bromo-N-alkyl-indazoles with aryl- and heteroarylboronic acids has been successfully demonstrated. These reactions typically proceed in good to excellent yields, allowing for the synthesis of complex biaryl and heterobiaryl structures that are prevalent in biologically active molecules. nih.govlmaleidykla.lt

A notable application is the coupling of N-substituted 5-bromoindazoles with heteroarylboronic acids, such as N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid. nih.gov These reactions, catalyzed by a palladium complex, effectively produce 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles. nih.govresearchgate.net The coupling with thiopheneboronic acids sometimes results in lower yields due to competitive protodeboronation. nih.gov Microwave-assisted Suzuki-Miyaura coupling has also been effectively applied to 5-bromo-indoline derivatives, a related scaffold, with various arylboronic acids, achieving good to excellent yields in significantly shortened reaction times. lmaleidykla.lt

| Indazole Substrate | Boronic Acid/Ester | Resulting C-5 Substituent | Reference |

|---|---|---|---|

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | N-Boc-pyrrol-2-yl | nih.govresearchgate.net |

| 5-bromo-1-ethyl-1H-indazole | 2-thiopheneboronic acid | Thiophen-2-yl | nih.gov |

| 5-bromo-1,3,3-trimethyl-spiro[indole-2,2'-piperidin]-6'-one | Various Arylboronic Acids | Aryl (e.g., naphthalen-2-yl) | lmaleidykla.lt |

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system. consensus.app For the coupling of 5-bromoindazoles, extensive screening of these parameters is often necessary to maximize yield and minimize side reactions.

In the synthesis of 5-heteroaryl-indazoles, a study comparing four different palladium catalysts for the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid identified [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) as the optimal catalyst. nih.govresearchgate.net This catalyst, in combination with K₂CO₃ as the base and dimethoxyethane (DME) as the solvent at 80 °C, afforded the desired product in high yield after just two hours. researchgate.net Other catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(tricyclohexylphosphine)palladium(0) (B1270768) ([Pd(PCy₃)₂]), resulted in lower yields under the same conditions. researchgate.net The use of bulky biarylmonophosphine ligands is a common strategy to enhance the efficiency of Suzuki reactions. consensus.app For related substrates, Cs₂CO₃ has been used effectively as a base, often in an aqueous-organic solvent mixture like 1,4-dioxane/H₂O, which can accelerate the reaction. researchgate.netresearchgate.net Microwave irradiation has also been shown to be an effective technique, significantly reducing reaction times when using catalysts like Pd(PPh₃)₄ with Cs₂CO₃ in ethanol. lmaleidykla.lt

| Catalyst | Ligand | Base | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf (integral) | K₂CO₃ | DME | Optimal catalyst, high yield in 2 hours. | nih.govresearchgate.net |

| Pd(PPh₃)₄ | PPh₃ (integral) | K₂CO₃ | DME | Lower yield than Pd(dppf)Cl₂. | researchgate.net |

| Pd(OAc)₂ | S-Phos | K₂CO₃ | DME | Lower yield than Pd(dppf)Cl₂. | nih.gov |

| Pd(PPh₃)₄ | PPh₃ (integral) | Cs₂CO₃ | Ethanol | Effective under microwave conditions. | lmaleidykla.lt |

| PdCl₂(dppf)₂ | dppf (integral) | Cs₂CO₃ | 1,4-dioxane/H₂O | Shortens reaction time and increases yield. | researchgate.net |

Beyond the C-5 position, the indazole ring itself offers opportunities for further functionalization, most commonly at the C-3 position. pnrjournal.com

Introducing a carboxylic acid group, a valuable handle for further synthetic transformations, onto the indazole scaffold is a key modification. While direct C-3 carboxylation of a pre-formed this compound is challenging, a more common and effective strategy involves the synthesis of a C-3 carboxylated indazole precursor prior to N-alkylation. beilstein-journals.orgdiva-portal.org

The synthesis can commence with the preparation of 1H-indazole-3-carboxylic acid, for example, through the ring opening of isatin (B1672199) followed by diazotization and reductive cyclization. chemicalbook.com This acid can then be brominated to yield 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com A reported procedure involves heating indazole-3-carboxylic acid in glacial acetic acid and then adding a solution of bromine to effect the bromination at the C-5 position. chemicalbook.com Once 5-bromo-1H-indazole-3-carboxylic acid is obtained, the propyl group can be installed at the N-1 position using the optimized alkylation conditions previously described (e.g., NaH in THF with a propyl halide). d-nb.infodiva-portal.org This multi-step approach circumvents the difficulties of direct C-3 functionalization on a substituted indazole and provides a reliable route to compounds like this compound-3-carboxylic acid.

Modifications at the Indazole Ring System (Excluding Bromo and Propyl Positions)

Amidation Reactions for Carboxamide Derivatives

The formation of carboxamide derivatives from an indazole core typically involves the initial generation of a carboxylic acid functionality, followed by an amidation coupling step. While direct carboxylation of this compound is one possible route, a more common strategy involves starting with an indazole already bearing a carboxylic acid group, which is then N-alkylated and subsequently amidated.

For instance, a general and efficient method for producing N1-alkylated indazole-3-carboxamides has been developed using indazole-3-carboxylic acid as the starting material. This method ensures selective alkylation at the N1-position, which can then be followed by amide coupling. diva-portal.org The process generally involves deprotonation of the indazole-3-carboxylic acid with a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., 1-bromopropane). The resulting N-alkylated carboxylic acid is then coupled with a desired amine. diva-portal.org

Common amide coupling reagents are employed to facilitate the reaction between the indazole carboxylic acid and an amine. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) are effective. diva-portal.org These reactions are typically performed in a suitable solvent at room temperature and can proceed to completion overnight.

The table below summarizes representative conditions for the amidation of indazole carboxylic acids, which are applicable to the synthesis of derivatives from this compound-3-carboxylic acid.

Table 1: Conditions for Amidation of Indazole Carboxylic Acids

| Carboxylic Acid Precursor | Amine | Coupling Reagent | Base | Solvent | Conditions | Reference |

| Indazole-3-carboxylic acid | L-tert-leucinamide hydrochloride | TBTU | Triethylamine (TEA) | DMF | Not specified | diva-portal.org |

| 1H-Indazole-5-carboxylic acid | 3,4-dichloroaniline | EDC-HCl | Not specified | Methanol | 20 °C, overnight | |

| 1H-Indazole-5-carboxylic acid | 5,6-dichloropyridin-3-amine | EDC-HCl | Not specified | Methanol | 20 °C, overnight | |

| Phenylacetic acid | 4-Methylbenzylamine | Tris(p-bromophenyl)silanol (catalyst) | Not specified | Toluene | 110 °C, 6h | acs.org |

This two-step sequence—N-alkylation followed by amide coupling—provides a reliable pathway to a diverse range of this compound carboxamides.

Substitution Reactions at Other Ring Positions

The this compound scaffold allows for further functionalization through substitution reactions at other positions on the heterocyclic ring system. The bromine atom at the C5-position is a key handle for cross-coupling reactions, while other positions on the indazole ring can also be modified. ambeed.comresearchgate.net

Halogenation: The indazole ring can undergo further halogenation to introduce additional reactive sites. For example, iodination can be achieved at the C3-position. The reaction of 1H-indazole-5-carboxylic acid with iodine and potassium hydroxide (B78521) in N,N-dimethylformamide (DMF) yields the 3-iodo-1H-indazole-5-carboxylic acid derivative. This suggests that this compound could likely be iodinated at the C3-position under similar conditions.

Cross-Coupling Reactions: The bromine atom at C5 is primed for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.gov This allows for the introduction of aryl or heteroaryl groups at this position. Studies on the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with boronic acids like N-Boc-2-pyrroleboronic acid have shown high efficiency using a catalyst system like Pd(dppf)Cl₂ with a base such as K₂CO₃ in a solvent like dimethoxyethane. researchgate.netnih.gov These conditions are directly translatable to the 1-propyl analogue.

Substitution via Nucleophilic Aromatic Substitution (SNAr): In appropriately activated systems, nucleophilic aromatic substitution can occur. For instance, in related pyrimido[1,2-b]indazole systems, a chloro group can be displaced by various nucleophiles, including aromatic amines (anilines) and thiols. nih.gov This type of reactivity could be engineered into derivatives of this compound.

The table below outlines several substitution reactions applicable to the functionalization of the 5-bromo-indazole core.

Table 2: Substitution Reactions on the Indazole Ring

| Starting Material Type | Reagents & Conditions | Position of Substitution | Product Type | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C | C5 | 5-Pyrrolyl-1-ethyl-1H-indazole | researchgate.netnih.gov |

| 1H-Indazole-5-carboxylic acid | I₂, KOH, DMF, 25 °C, 3h | C3 | 3-Iodo-1H-indazole-5-carboxylic acid | |

| 5-Bromo-1H-indazole | Aryl/heteroaryl halides, Pd/rGO catalyst | C5 | 5-Aryl/heteroaryl-1H-indazoles | researchgate.net |

| 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Substituted anilines, K₂CO₃, DMF, 100 °C | C4 (on pyrimido ring) | N-Aryl-4-amino derivative | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods for synthesizing derivatives of this compound is crucial when chiral centers are to be introduced, a common requirement for biologically active molecules. While information specifically detailing the stereoselective synthesis of the 1-propyl derivative is limited, methodologies applied to similar structures provide a clear blueprint for achieving stereocontrol.

One prominent strategy involves the diastereoselective addition of a nucleophile to a chiral imine precursor. For example, the synthesis of chiral 2-allyl-substituted tetrahydroquinolines has been achieved through the diastereoselective indium-mediated allylation of a chiral N-tert-butanesulfinyl imine derived from an o-bromophenyl aldehyde. researchgate.net This approach, which establishes a chiral center adjacent to the nitrogen-bearing aromatic ring, could be adapted for the synthesis of chiral indazole precursors. The resulting amine can then undergo intramolecular N-arylation to form a fused heterocyclic system. researchgate.net

Another approach involves the use of chiral auxiliaries or catalysts in reactions that build or modify the indazole ring or its substituents. A patent application describes a stereoselective method for preparing key intermediates for a protein kinase inhibitor, highlighting the industrial relevance of such synthetic routes for complex indazole-containing targets. google.com

The key principle in these syntheses is the use of a chiral controller—either a stoichiometric auxiliary like the N-tert-butanesulfinyl group or a chiral catalyst—to direct the formation of one stereoisomer over the other. The specific application to this compound would likely involve synthesizing a chiral aldehyde or ketone precursor, converting it to a chiral imine, and then performing a diastereoselective addition reaction before or after the formation of the indazole ring itself.

Pharmacological and Biological Activity Profiling of 5 Bromo 1 Propyl 1h Indazole and Its Derivatives

Investigations into Anticancer Activities

The anticancer potential of indazole derivatives has been a primary focus of research, with numerous studies demonstrating their ability to inhibit the proliferation of various cancer cells. researchgate.net The structural versatility of the indazole ring system allows for the synthesis of a wide range of derivatives, some of which have shown significant activity in both laboratory and preclinical settings. researchgate.net

The primary method for evaluating the anticancer potential of new compounds is through in vitro cytotoxicity assays, which measure a compound's ability to kill cancer cells or inhibit their growth. The methyl thiazolyl tetrazolium (MTT) colorimetric assay is a commonly used method for this purpose. researchgate.netnih.gov

Derivatives of 5-bromo-indazole have been evaluated for their cytotoxic effects against human breast cancer cell lines. In one study, a series of novel 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline derivatives and their Suzuki coupling products were screened for in vitro anticancer activity against the human breast cancer cell line MDA-MB-231. researchgate.net

In a separate study focused on marine-inspired bis-indoles, the introduction of a bromine atom at the 5-position of an oxindole (B195798) ring (a related heterocyclic structure) proved advantageous for activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov For instance, compound 9g (a 5-bromo substituted analog) was 1.5 times more potent than its non-brominated counterpart, and compound 9h was 7.7 times more potent. nih.gov While these are not direct indazole derivatives, they highlight the potential role of the 5-bromo substitution in enhancing cytotoxicity against this specific cancer cell line.

The same series of novel 8-bromo-1H-1,2,3-triazol-4-yl-2-methylquinoline derivatives mentioned previously were also tested against the B16F10 melanoma cell line. researchgate.net Several of these compounds, which are structurally related to the indazole class, demonstrated anticancer activity with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) ranging from 13.44 μM to 38.2 μM. researchgate.net

A series of indazole derivatives were synthesized and evaluated for their inhibitory activities against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2). nih.govsemanticscholar.org The antiproliferative activity was assessed using the MTT assay. nih.gov

The results showed that many of the synthesized compounds had notable activity. For example, within one series of mercapto-derived compounds, the activity against HepG2 cells was generally superior to the other tested cell lines. semanticscholar.org A different series of piperazine-indazole derivatives exhibited significant antiproliferative activity against K562 cells. nih.gov One particularly promising compound, 6o , showed a potent inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. researchgate.netnih.gov Another study on 5- and 6-substituted indazole derivatives found that most compounds displayed specific antiproliferative activity against the prostate cancer cell line PC-3. sioc-journal.cn

| Compound | K562 (Chronic Myeloid Leukemia) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Hepatoma) | Reference |

|---|---|---|---|---|---|

| Compound 6o | 5.15 | >50 | 15.21 | 10.14 | nih.gov |

| Compound 8a | - | - | 6.21 | - | sioc-journal.cn |

| Compound 14a | - | - | 6.43 | - | sioc-journal.cn |

| 5-Fluorouracil (Control) | 2.28 | 12.31 | 5.12 | 4.56 | nih.gov |

A crucial aspect of developing anticancer agents is ensuring they are more toxic to cancer cells than to normal, healthy cells. This selectivity minimizes potential side effects. The cytotoxicity of promising indazole derivatives has been evaluated against normal human cell lines, such as human embryonic kidney (HEK-293) cells. researchgate.netnih.gov

The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the IC₅₀ value against normal cells divided by the IC₅₀ value against cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Compound 6o , which was highly active against the K562 cancer cell line, demonstrated low cytotoxicity against HEK-293 cells, with an IC₅₀ value of 33.2 µM. nih.gov This resulted in a selectivity index of 6.45, which was significantly higher than that of the standard chemotherapy drug 5-Fluorouracil (SI = 0.14), indicating that compound 6o has a much better safety profile in this assay. nih.gov

| Compound | IC₅₀ K562 (µM) | IC₅₀ HEK-293 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 6o | 5.15 | 33.20 | 6.45 | nih.gov |

| 5-Fluorouracil (Control) | 2.28 | 4.53 | 0.14 | nih.gov |

Understanding the mechanism by which a compound exerts its antitumor effect is vital for its development as a drug. Studies have begun to elucidate the pathways affected by active indazole derivatives.

Research indicates that certain indazoles can induce apoptosis, or programmed cell death, in cancer cells. One of the key mechanisms identified involves the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. researchgate.net For example, compound 6o was found to affect apoptosis and the cell cycle, possibly by inhibiting members of the Bcl-2 family and interfering with the p53/MDM2 pathway in a dose-dependent manner. researchgate.netnih.gov This suggests that these indazole derivatives can trigger the cancer cells' own self-destruct mechanisms, providing a potential avenue for developing effective and low-toxicity anticancer agents. researchgate.net

Mechanistic Studies of Antitumor Action

Tyrosine Threonine Kinase (TTK) Inhibition

Threonine Tyrosine Kinase (TTK), a dual-specificity kinase crucial for the proper functioning of the spindle assembly checkpoint, has emerged as a significant target in oncology. lookchem.com Inhibition of TTK can lead to chromosome missegregation and aneuploidy, ultimately suppressing the proliferation of cancer cells. lookchem.com Several classes of indazole derivatives have been identified as potent TTK inhibitors.

One such class is the pyrido[2,3-d]pyrimidin-7(8H)-ones. A representative compound from this series, 5o , demonstrated a strong binding affinity to TTK with a dissociation constant (Kd) of 0.15 nM and potently inhibited its kinase activity with an IC50 value of 23 nM. lookchem.com This compound was also highly selective, showing significantly less potency against a panel of 402 other wild-type kinases. lookchem.com

Another potent and selective TTK inhibitor with an indazole structure is CFI-401870 . This compound has been shown to inhibit the proliferation of a wide range of cancer cell lines. google.comepo.org Similarly, the pyrazolo-quinazoline derivative NMS-P715 and the imidazo[1,2-b]pyridazine-based TTK inhibitors have also demonstrated significant anti-proliferative effects across numerous human cancer cell lines, with IC50 values ranging from the low nanomolar to micromolar concentrations. google.comepo.org

| Compound/Class | Target | Activity (IC50) | Notes | Reference |

|---|---|---|---|---|

| Compound 5o (pyrido[2,3-d]pyrimidin-7(8H)-one) | TTK | 23 nM | Strong binding affinity (Kd = 0.15 nM) and high selectivity. | lookchem.com |

| CFI-401870 (indazole derivative) | TTK | - | Inhibited proliferation across a panel of 22 cancer cell lines. | google.comepo.org |

| Imidazo[1,2-b]pyridazine-based inhibitor | TTK | 3.3 nM to 320 nM | Active against 14 human cancer cell lines. | google.comepo.org |

| Compound 3 (TTK Inhibitor) | TTK | Low nM | Suppresses proliferation of MDA-MB-468, HCT-116, and OVCAR-3 cells with IC50 values of 2.0, 2.0, and 4.0 nM, respectively. | lookchem.com |

Akt Kinase Inhibition and Analog-Sensitive Strategies

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in signaling pathways that regulate cellular growth, survival, and proliferation, making it a key target for cancer drug development. ias.ac.inspandidos-publications.com Several indazole-based derivatives have been developed as potent inhibitors of Akt. researchgate.net

A series of 1H-pyridin-4-yl-3,5-disubstituted indazoles were synthesized and evaluated for their Akt kinase activity. ias.ac.inias.ac.in The synthesis of these compounds notably started from 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide , highlighting the utility of the 5-bromo-indazole scaffold. ias.ac.inias.ac.in The inhibitory studies were performed at a concentration of 10 μM, and the resulting compounds showed varying degrees of Akt kinase inhibition. ias.ac.in

For instance, researchers developed an indazole-pyridine analogue with a high affinity for Akt (Ki = 0.16 nM). researchgate.net This compound acts as a potent, ATP-competitive, and reversible inhibitor of Akt activity, showing good selectivity against other kinases, though it is least selective against other members of the AGC kinase family. researchgate.net Another compound, A-443654 , which features an indazole ring, is a potent and reversible inhibitor with equal potency against all Akt isoforms and is 40-fold more selective for Akt over PKA. spandidos-publications.com

| Compound/Class | Target | Activity | Notes | Reference |

|---|---|---|---|---|

| Indazole-pyridine analogue | Akt | Ki = 0.16 nM | ATP-competitive, reversible inhibitor. 40-fold selective for Akt over PKA. | researchgate.net |

| A-443654 | Akt1/2/3 | - | ATP-competitive, reversible inhibitor. Equal potency against Akt isoforms. | spandidos-publications.com |

| 1H-pyridin-4-yl-3,5-disubstituted indazoles | Akt | Variable | Tested at 10 μM concentration. Synthesized from a 5-bromo-indazole precursor. | ias.ac.in |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. rsc.org Their inhibition has become a major strategy in anticancer drug discovery. rsc.orgresearchgate.net Novel N-hydroxypropenamides incorporating an indazole moiety have been designed as potent HDAC inhibitors. rsc.orgresearchgate.net

In one study, a series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides were synthesized starting from 5-bromo-1H-indazole . researchgate.net The resulting compounds showed potent HDAC inhibitory activity, with IC50 values in the nanomolar to low micromolar range, comparable to the reference drug SAHA (suberoylanilide hydroxamic acid). rsc.orgresearchgate.net Notably, these compounds exhibited 2- to 30-fold more potent inhibitory activity against the HDAC6 isoform compared to a mixture of HDAC isoforms from HeLa cell nuclear extract. rsc.orgresearchgate.net Compounds 5b and 7e from this series were identified as promising candidates for further development due to their predicted high absorption, low metabolism, and low toxicity. researchgate.net

| Compound | Target | HDAC Inhibition (IC50, μM) | Reference |

|---|---|---|---|

| SAHA (control) | Total HDACs (HeLa Extract) | 0.128 | rsc.org |

| HDAC6 | 0.019 | ||

| Compound 5b | Total HDACs (HeLa Extract) | 0.298 | rsc.org |

| HDAC6 | 0.010 | ||

| Compound 7e | Total HDACs (HeLa Extract) | 0.126 | rsc.org |

| HDAC6 | 0.006 |

Inhibition of Acetyl-CoA Carboxylase Enzymes (ACC1, ACC2)

Acetyl-CoA carboxylase (ACC) exists in two isoforms, ACC1 and ACC2, which are rate-limiting enzymes in the synthesis of fatty acids. googleapis.com ACC inhibition is a therapeutic strategy for metabolic diseases and is increasingly recognized as a target in oncology, as many cancer cells rely on de novo fatty acid synthesis for proliferation. googleapis.comnih.gov

The compound 5-bromo-3-propyl-1H-indazole has been used as a key intermediate in the synthesis of novel pyrazolospiroketone ACC inhibitors. googleapis.com In a patented synthesis route, 5-bromo-3-propyl-1H-indazole is treated with t-butyllithium and then carbon dioxide to generate 3-propyl-1H-indazole-5-carboxylic acid, a precursor for more complex ACC inhibitors. googleapis.com While direct inhibitory data for 5-Bromo-1-propyl-1H-indazole on ACC is not provided, its role as a starting material underscores the importance of the indazole scaffold in developing molecules that target this pathway. googleapis.com Other pyrazole-based derivatives have been developed as potent ACC inhibitors with good oral bioavailability and have demonstrated dose-proportional inhibition of ACC activity in rat models. nih.govmdpi.com

In Vivo Anticancer Efficacy Models

The in vitro activity of indazole derivatives has been translated into in vivo efficacy in various animal models of cancer. These studies are crucial for validating the therapeutic potential of these compounds.

For example, the TTK inhibitor compound 5o (a pyrido[2,3-d]pyrimidin-7(8H)-one), when used in combination with paclitaxel, showed promising in vivo efficacy in a HCT-116 human colon cancer xenograft model, achieving a Tumor Growth Inhibition (TGI) of 78%. lookchem.com Another potent TTK inhibitor, compound 3 , demonstrated a TGI of 68% as a single agent in a similar HCT-116 xenograft model. lookchem.com

Derivatives of 1H-indazole-3-amine have also been evaluated. mdpi.comsemanticscholar.org Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line and exhibited significant selectivity for cancer cells over normal cells (HEK-293). mdpi.comsemanticscholar.org In another study, a series of indazole derivatives were tested against multiple human cancer cell lines, with several compounds, including 13a, 13b, 13e, 13g, 13h, and 13j , proving to be more potent than the positive control, combretastatin-A4. researchgate.net The N-(4-fluorobenzyl)-1H-indazol-6-amine derivative 9f showed potent anti-proliferative activity in a human colorectal cancer cell line (HCT116) and was non-cytotoxic to normal lung fibroblast cells (MRC5). benthamdirect.com

Anti-inflammatory Properties

The indazole ring system is a core component of various compounds known to possess significant anti-inflammatory properties. researchgate.netresearchgate.netresearchgate.net This activity is often linked to the inhibition of key mediators in the inflammatory cascade. nih.gov The non-steroidal anti-inflammatory drug (NSAID) Benzydamine, which contains an indazole structure, is used clinically for its analgesic and anti-inflammatory effects. taylorandfrancis.com

Studies have shown that various indazole derivatives can modulate inflammatory responses. For example, some derivatives have been shown to reduce the production of pro-inflammatory cytokines in macrophages. Research on indazole and its derivatives like 5-aminoindazole (B92378) and 6-nitroindazole (B21905) demonstrated significant, dose-dependent inhibition of carrageenan-induced hind paw edema in rats, a classic model for acute inflammation. nih.gov

In Vitro Inhibition of Inflammatory Mediators (e.g., COX-2)

A primary mechanism for the anti-inflammatory action of many indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. nih.gov Selective inhibition of COX-2 over the constitutive COX-1 isoform is a key goal in developing anti-inflammatory drugs with reduced gastrointestinal side effects. acs.org

Several studies have identified indazole-based compounds as potent and selective COX-2 inhibitors. acs.orgingentaconnect.com For instance, one study on indazole derivatives showed a concentration-dependent inhibition of COX-2, with 5-aminoindazole having an IC50 value of 12.32 μM. nih.gov In another study, a diaryl pyrazole (B372694) carboxamide analogue, analogue 14 , displayed potent COX-2 inhibition (IC50 = 0.74 μM) with a selectivity index (SI) of 18.44, which was more selective than the standard drug celecoxib. ingentaconnect.com Similarly, novel pyridazine-based derivatives have been developed that show excellent COX-2 inhibition and high selectivity indices. mdpi.com Compound 9a from this series had an IC50 of 15.50 nM for COX-2 and an SI of 21.29. mdpi.com

| Compound/Class | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Celecoxib (control) | 320 | 17.79 | 17.98 | mdpi.com |

| 5-aminoindazole | - | 12320 | - | nih.gov |

| Analogue 10 | >50000 | 260 | >192.3 | ingentaconnect.com |

| Analogue 14 (diaryl pyrazole carboxamide) | 13640 | 740 | 18.44 | ingentaconnect.com |

| Compound 9a (pyridazine derivative) | 330 | 15.50 | 21.29 | mdpi.com |

| Compound 16b (pyridazine derivative) | 315 | 16.90 | 18.63 | mdpi.com |

Cellular Models of Inflammation

The anti-inflammatory potential of indazole derivatives has been investigated using various in vitro cellular models to elucidate their mechanisms of action. Studies have shown that certain indazole derivatives can significantly inhibit key inflammatory mediators. For instance, indazole and its derivatives, such as 5-aminoindazole and 6-nitroindazole, have demonstrated a concentration-dependent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov In one study, 5-aminoindazole was the most potent, with an IC50 value of 12.32 μM against COX-2. nih.gov

Furthermore, the impact of these compounds on pro-inflammatory cytokines has been assessed. Indazole derivatives have been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a concentration-dependent manner. nih.gov For example, at a concentration of 250 μM, indazole inhibited TNF-α production by over 60%. nih.gov Similarly, significant inhibition of IL-1β was observed, with IC50 values for indazole, 5-aminoindazole, and 6-nitroindazole being 120.59 μM, 220.46 μM, and 100.75 μM, respectively. nih.gov

In other cellular models, such as RAW 264.7 macrophage cells, certain indazole-related complexes have shown significant inhibitory effects on nitric oxide (NO) production, a key inflammatory molecule. researchgate.net This body of evidence from cellular models suggests that indazole derivatives, including potentially this compound, exert their anti-inflammatory effects through the modulation of critical inflammatory enzymes and cytokines. nih.govresearchgate.net

Antimicrobial Efficacy

Indazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class for the development of new anti-infective agents. nih.govresearchgate.net The presence of the indazole nucleus is a key feature in a variety of compounds that have been reported to possess antibacterial and antifungal properties. nih.govresearchgate.net

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The antibacterial potential of indazole derivatives has been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Derivatives of the indazole family have shown notable activity against several pathogenic bacterial strains. For instance, certain pyrazole derivatives, which share structural similarities with indazoles, have been tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Some of these compounds exhibited excellent antibacterial activity compared to the standard drug ceftriaxone. mdpi.com

Specifically, some bisindole compounds, which can be related to indazole chemistry, have shown modest antibacterial activity against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli with MIC values in the range of 75–150 µg/mL. mdpi.com In another study, some newly synthesized 1H-indazole derivatives showed significant analgesic and anti-inflammatory activity, and were also noted to have antimicrobial properties. innovareacademics.in

Interactive Table: Antibacterial Activity of Indazole-Related Derivatives

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | Staphylococcus aureus | Variable | mdpi.com |

| Pyrazole Derivatives | Bacillus subtilis | Variable | mdpi.com |

| Pyrazole Derivatives | Escherichia coli | Variable | mdpi.com |

| Pyrazole Derivatives | Klebsiella pneumoniae | Variable | mdpi.com |

| Bisindole Compounds | Bacillus subtilis | 75–150 µg/mL | mdpi.com |

| Bisindole Compounds | Staphylococcus aureus | 75–150 µg/mL | mdpi.com |

| Bisindole Compounds | Klebsiella pneumoniae | 75–150 µg/mL | mdpi.com |

A novel approach to combatting bacterial infections is the inhibition of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme crucial for H2S production in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The suppression of bCSE activity has been shown to significantly enhance the sensitivity of bacteria to antibiotics. Indole-based compounds, closely related to indazoles, have been developed as selective inhibitors of bCSE. The synthesis of these inhibitors often utilizes 6-bromoindole (B116670) as a key building block, highlighting the importance of the bromo-substituted heterocyclic core.

Bacterial DNA gyrase is a well-validated target for antibacterial drugs. The GyrB subunit, in particular, offers an opportunity to overcome resistance to existing antibiotics like fluoroquinolones. Indazole derivatives have been discovered as a novel class of GyrB inhibitors. Through structure-based drug design, these derivatives have demonstrated excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Inhibition of Bacterial Cystathionine γ-Lyase

Antifungal Activity (e.g., against Candida albicans, Candida glabrata, Aspergillus flavus, Rhizopus sp.)

The antifungal properties of indazole derivatives and related heterocyclic compounds have been a subject of significant research. A number of these compounds have exhibited promising activity against various fungal pathogens. nih.govresearchgate.netscience.gov

For example, a pyrazole derivative, N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, showed higher antifungal activity against seven phytopathogenic fungi than the commercial fungicide boscalid. nih.gov

Studies on indazole and pyrazole derivatives have demonstrated their potential against Candida species. A series of 3-phenyl-1H-indazole derivatives showed broad anticandidal activity, with one compound being particularly active against Candida albicans and both miconazole-susceptible and resistant Candida glabrata species.

Furthermore, some benzotriazole (B28993) derivatives, which are structurally related to indazoles, have shown activity against Aspergillus niger and Rhizopus species, with MIC values as low as 12.5 µg/mL and 6.25 µg/mL, respectively. nih.gov Certain bisindole compounds have also demonstrated good antifungal activity against Aspergillus flavus and Candida albicans, with MIC values ranging from 6.25 to 25 µg/mL. mdpi.com

Interactive Table: Antifungal Activity of Indazole-Related Derivatives

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Derivative | Phytopathogenic Fungi | More active than boscalid | nih.gov |

| 3-Phenyl-1H-indazole Derivative | Candida albicans | Active | |

| 3-Phenyl-1H-indazole Derivative | Candida glabrata | Active | |

| Benzotriazole Derivative | Aspergillus niger | 12.5 µg/mL | nih.gov |

| Benzotriazole Derivative | Rhizopus species | 6.25 µg/mL | nih.gov |

| Bisindole Compound | Aspergillus flavus | 6.25–25 µg/mL | mdpi.com |

Antiprotozoal Activity

Indazole derivatives have emerged as a promising class of compounds in the search for new antiprotozoal agents, showing activity against parasites responsible for diseases that affect millions worldwide. mdpi.com Research has demonstrated that the indazole scaffold is a valuable starting point for developing molecules with potent activity against protozoa such as Giardia intestinalis (also known as G. lamblia), Entamoeba histolytica, and Trichomonas vaginalis. nih.govnih.gov

A study focusing on 2-phenyl-2H-indazole derivatives revealed that structural features, particularly the presence of electron-withdrawing groups on the phenyl ring, favor strong antiprotozoal activity against all three of these parasites. nih.gov Further investigations into nitroindazole derivatives have shown notable efficacy against T. vaginalis, including strains that have developed resistance to metronidazole, the standard therapeutic agent. nih.gov For instance, certain 3-alkoxy-5-nitroindazole derivatives were found to inhibit parasite growth by over 50% at a concentration of 10 μg/mL. nih.gov While direct studies on this compound are limited, the potent anti-Trichomonas vaginalis activity of an N-propyl tethered 5-bromo bis-isatin derivative highlights the potential contribution of both the bromo and propyl substituents to the antiprotozoal effect. mdpi.com

The in vitro activity of several indazole derivatives demonstrates their potential as leads for new antiprotozoal drugs, often showing efficacy comparable or superior to existing treatments.

Table 1: In Vitro Antiprotozoal Activity of Selected Indazole Derivatives

| Compound Class | Target Organism | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Phenyl-2H-indazole derivatives | E. histolytica, G. intestinalis, T. vaginalis | Varies by substitution | nih.gov |

| 3-Alkoxy-5-nitroindazoles | T. vaginalis | >50% inhibition at 10 µg/mL | nih.gov |

| 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole | T. vaginalis (MTZ-resistant) | 9.11 | nih.gov |

Antitubercular Activity

Tuberculosis remains a significant global health challenge, necessitating the development of new therapeutic agents. Indazole derivatives have been identified as a promising source of novel antitubercular drugs. researchgate.netnih.gov The introduction of a bromine atom at the 5- or 6-position of related heterocyclic systems has been a strategy in the development of potent antimicrobial agents. researchgate.net

Studies have shown that various indazole derivatives exhibit significant in vitro activity against Mycobacterium tuberculosis H37Rv. mdpi.com For example, indazole sulfonamides have been synthesized and demonstrated to be potent inhibitors of M. tuberculosis in culture. nih.gov The mechanism of action for some of these derivatives has been identified; DG167, an indazole sulfonamide, targets the enzyme KasA, which is essential for mycobacterial survival. nih.gov Furthermore, other indazole sulfonamides have been shown to target inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) of M. tuberculosis.

In one study, a series of cyclohexenone and indazole derivatives were synthesized and tested for antitubercular activity, with some compounds showing moderate activity against Mycobacterium tuberculosis H37Rv when compared to the standard drug Rifampin. Molecular docking studies have also supported the potential of indazoles, suggesting that they can bind effectively to key enzymes in M. tuberculosis, such as the Enoyl-ACP (CoA) reductase.

Table 2: Antitubercular Activity of Selected Heterocyclic Derivatives

| Compound Class | Target | Activity Measurement | Reference |

|---|---|---|---|

| Indazole sulfonamides (e.g., DG167) | M. tuberculosis (in culture) / KasA enzyme | Potent inhibitors | nih.gov |

| Pyridine-indole hybrid (5-bromo-1H-indole derivative) | M. tuberculosis H37Rv | MIC = 2.9139 µM | |

| 6-Nitro-1H-indazole derivatives | M. tuberculosis | Activity investigated | mdpi.com |

Antiviral Activities

The indazole scaffold is a recurring motif in compounds investigated for antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). researchgate.net The versatility of the indazole ring allows for substitutions that can lead to potent inhibition of viral targets. researchgate.netchemimpex.com

Research into related heterocyclic structures has shown that brominated compounds can exhibit significant antiviral effects. For instance, certain brominated benzimidazole (B57391) derivatives have demonstrated noteworthy anti-HIV-1 activity. Indazole derivatives have been specifically explored as HIV-protease inhibitors. Furthermore, the optimization of carbazole (B46965) derivatives, another class of heterocyclic compounds, indicated a preference for an n-propyl moiety at the C-1 position for antiviral activity, suggesting the potential role of the propyl group in enhancing efficacy. chemimpex.com This highlights the possible synergistic contribution of both the bromo and propyl groups in the antiviral profile of this compound and its derivatives.

Research into Neurological Applications

Indazole and its derivatives are of significant interest in the field of neuroscience, with research pointing to their potential as treatments for a range of neurological and central nervous system (CNS) disorders. The 5-bromo-1H-indazole structure, in particular, is considered a valuable building block in the synthesis of pharmaceuticals targeting these conditions.

The therapeutic potential of indazole derivatives in neurological disorders stems from their ability to interact with a variety of specific molecular targets. Research has identified several key pathways and enzymes that are modulated by these compounds.

One major area of investigation is in neurodegenerative diseases like Parkinson's and Alzheimer's. Indazole derivatives have been found to inhibit tau hyperphosphorylation, a key pathological feature of these conditions, by targeting upstream kinases such as GSK-3β. nih.gov Other identified targets include c-Jun N-terminal kinase 3 (JNK3), an enzyme primarily expressed in the brain and linked to neurodegeneration, and butyrylcholinesterase (BChE), an important enzyme in Alzheimer's disease pathology.

Furthermore, indazole derivatives have been developed as serotonergic agents, acting as agonists or partial agonists at serotonin (B10506) receptors like 5-HT2A and 5-HT1A. researchgate.net This activity suggests potential applications in treating mood disorders and psychosis. The discovery of indazole-based pan-Trk inhibitors also points to their potential use in managing pain.

A critical challenge in developing drugs for neurological disorders is ensuring they can cross the blood-brain barrier (BBB) to reach their targets in the CNS. The chemical properties of the indazole scaffold make it a privileged structure for designing CNS-active drugs.

Structure-based and property-based drug design has led to the successful development of indazole derivatives with excellent CNS penetration. For example, researchers have created potent and selective JNK3 inhibitors that are orally bioavailable and demonstrate a high brain-to-plasma concentration ratio. Similarly, certain aza-indazole IRAK4 inhibitors have been specifically engineered for improved CNS penetration. In vitro models have also confirmed that some indazole derivatives designed as BChE inhibitors can effectively permeate the BBB. The N-propyl group on this compound could potentially enhance lipophilicity, a property that often correlates with improved BBB penetration.

Target Identification and Mechanism of Action in Neurological Pathways

Other Reported Biological Activities

Beyond the activities detailed above, the versatile indazole scaffold has been incorporated into compounds exhibiting a wide array of other biological effects.

Anti-inflammatory Activity: Numerous studies have reported the anti-inflammatory properties of indazole derivatives. researchgate.netmdpi.comchemimpex.com Some of these compounds are believed to exert their effects by inhibiting inflammatory mediators and enzymes like cyclooxygenase-2 (COX-2).

Anticancer Activity: The indazole nucleus is a core component of many compounds investigated for anticancer properties. researchgate.net These derivatives have been shown to inhibit various targets crucial for tumor progression, including protein kinases like FGFRs, IDO1, EGFR, and ALK. researchgate.net

Antibacterial and Antifungal Activity: The antimicrobial spectrum of indazoles also extends to various bacteria and fungi, with many derivatives being screened for these properties. mdpi.comresearchgate.netmdpi.com

Antiarrhythmic Properties

The indazole scaffold is a key feature in compounds investigated for their cardiovascular effects, including antiarrhythmic properties. medchemexpress.comnih.govmdpi.com The therapeutic potential of these derivatives often stems from their ability to interact with crucial physiological targets involved in cardiac electrophysiology.

Research has identified several indazole derivatives with significant antiarrhythmic activity. austinpublishinggroup.com A notable example is the compound DY-9760e, a novel calmodulin (CaM) antagonist. researchgate.net Its mechanism involves inhibiting Ca2+/calmodulin-dependent protein kinase II (CaMKII), a key enzyme implicated in cardiac hypertrophy and arrhythmias. researchgate.netportlandpress.com By inhibiting CaMKII activation, DY-9760e demonstrates cardioprotective effects. nih.govresearchgate.net

Furthermore, a series of N-substituted 1-amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ols, designed as isosteres of the beta-blocker pindolol, have shown significant antiarrhythmic effects. thieme-connect.com The activity of these compounds is correlated with their affinity for β1-adrenergic receptors, a primary target for many antiarrhythmic drugs. thieme-connect.com

Table 1: Antiarrhythmic Activity of Selected Indazole Derivatives

| Compound | Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| DY-9760e | Calmodulin (CaM) antagonist; CaMKII inhibitor | Cardioprotection against ischemic/reperfusion injury; Antihypertrophic action. | nih.gov, researchgate.net |

| 1-Amino-3-[1-methyl-1H-indazol-4-yloxy]-propan-2-ol series | β1-adrenergic receptor affinity | Significant antiarrhythmic, local anaesthetic, and analgesic activities. | thieme-connect.com |

Antidiabetic Function

The indazole nucleus and its bioisostere, the pyrazole ring, are actively explored for the development of novel antidiabetic agents. nih.govnih.gov Research in this area focuses on several key enzymatic and receptor targets that regulate glucose homeostasis.

One major approach involves the inhibition of Dipeptidyl peptidase-IV (DPP-4), an enzyme that inactivates incretin (B1656795) hormones like GLP-1, which are crucial for glucose-dependent insulin (B600854) secretion. nih.govwikipedia.org Pyrazole-based thiosemicarbazones have been synthesized and evaluated as potent DPP-4 inhibitors. nih.gov Within one such series, a compound featuring a bromo-substituted benzylidene moiety, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) , was identified as the most potent DPP-4 inhibitor, with an activity level surpassing the standard drug, sitagliptin. nih.gov

Another strategy is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. sci-hub.se Derivatives of dihydropyrano[2,3-c] pyrazoles have demonstrated significant α-glucosidase inhibitory activity, with some analogs being substantially more potent than the reference drug acarbose. nih.govmdpi.com Additionally, some indazole derivatives have been designed as dual angiotensin II (AT1) receptor antagonists and partial agonists of peroxisome proliferator-activated receptor-γ (PPARγ), a key regulator of glucose metabolism and insulin sensitivity. nih.gov

Table 2: Antidiabetic Activity of Selected Pyrazole/Indazole Derivatives

| Compound | Target | Activity (IC₅₀) | Reference(s) |

|---|---|---|---|

| Compound 2f | DPP-4 | 1.266 ± 0.264 nM | nih.gov |

| Sitagliptin (Reference) | DPP-4 | 4.380 ± 0.319 nM | nih.gov |

| Compound 2g | DPP-4 | 4.775 ± 0.296 nM | nih.gov |

| Dihydropyrano[2,3-c] pyrazole (Compound 461) | α-glucosidase | 54.2 µM | nih.gov, mdpi.com |

| Acarbose (Reference) | α-glucosidase | 937.0 µM | nih.gov, mdpi.com |

Antidepressant Effects

Indazole derivatives have emerged as a promising class of compounds for the development of novel antidepressant therapies. researchgate.net Their activity is often linked to the modulation of the serotonergic system, a key pathway in the pathophysiology of depression. nih.govresearchgate.net

A significant area of research has focused on the serotonin 4 receptor (5-HT4R), a target known to be involved in mood regulation and neurogenesis. researchgate.netgoogle.com Activation of 5-HT4R has been shown to produce rapid-acting antidepressant-like effects in preclinical models. google.comnih.gov Scientists have successfully designed and synthesized novel N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives that act as potent and selective 5-HT4R antagonists. researchgate.net These studies highlight the potential of the indazole scaffold to create selective ligands for serotonin receptors, which could offer new therapeutic options for major depressive disorder. researchgate.netnih.gov The binding of ligands to the 5-HT4R is now considered a valuable biomarker for central serotonergic tone in humans. researchgate.net

Antihypertensive Properties

The role of indazole derivatives in treating hypertension is well-established, with multiple compounds demonstrating efficacy through various mechanisms of action. nih.govresearchgate.net

A primary mechanism is the blockade of the angiotensin II type 1 (AT1) receptor, a central component of the renin-angiotensin system that regulates blood pressure. mdpi.comekb.eg Researchers have developed indazole derivatives that are potent AT1 receptor antagonists. nih.govresearchgate.net For instance, compound 38 from one study was identified as a highly potent AT1 receptor antagonist with an IC50 value of 0.006 µM. nih.gov Another indazole derivative, DL0805-2 , exerts its vasodilatory action by inhibiting the Rho/ROCK pathway and calcium fluxes in vascular smooth muscle cells. nih.gov

A different therapeutic approach involves the stimulation of soluble guanylate cyclase (sGC), an enzyme that mediates vasodilation in response to nitric oxide. rsc.org The indazole derivative YC-1 was identified as an sGC stimulator, and its structure served as the template for the development of Riociguat, a drug approved for the treatment of pulmonary hypertension. austinpublishinggroup.comrsc.orgnih.gov

Table 3: Antihypertensive Activity of Selected Indazole Derivatives

| Compound | Target/Mechanism | Activity (IC₅₀) / Effect | Reference(s) |

|---|---|---|---|

| Compound 38 | AT1 receptor antagonist | 0.006 µM | nih.gov |

| DL0805-2 | Rho/ROCK pathway and calcium flux inhibitor | Dose-dependently inhibited Ang II-induced contractions. | nih.gov |

| YC-1 | Soluble guanylate cyclase (sGC) stimulator | Lowers blood pressure and dilates blood vessels. | austinpublishinggroup.com, nih.gov |

| Benzindazole TG 3 | Angiotensin II (Ang II) receptor antagonist | Reduced systolic blood pressure to 126.3 mm/Hg in a renal hypertension model. | ekb.eg |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents at the Bromo Position (C5) on Biological Activity

The C5 position of the indazole ring is a critical point for modification, and the nature of the substituent at this position can dramatically alter the compound's interaction with biological targets. Research has shown that introducing various substituted aromatic groups at the C5 position can enhance antitumor activity. mdpi.com This strategy is employed to explore interactions with multiple kinase targets, thereby increasing the potential for potent biological effects. mdpi.com

In a study on 1H-indazole-3-amine derivatives, replacing the C5-bromo group with different substituted phenyl rings via Suzuki coupling led to varied anti-proliferative activity against the Hep-G2 cancer cell line. mdpi.com The findings indicated that the electronic properties of the substituent on the phenyl ring were crucial for activity. For instance, a clear trend was observed where fluorine substitution on the phenyl ring significantly influenced cytotoxicity. mdpi.com

Specifically, a 3,5-difluoro substituent resulted in the highest activity, followed by a 4-fluoro substituent, and then a 3-fluoro substituent. mdpi.com This suggests that the position and number of electron-withdrawing fluorine atoms are key determinants of the compound's potency. In contrast, a 4-trifluoromethoxy group at the same position led to lower activity, highlighting the nuanced effects of different electron-withdrawing groups. mdpi.com Another derivative, a mercapto acetamide, also showed potent inhibitory effects against Hep-G2 cells. mdpi.com

Table 1: Effect of C5-Substituents on Anti-Proliferative Activity in Hep-G2 Cells

| Compound | C5-Substituent | IC₅₀ (µM) |

|---|---|---|

| 5j | 3,5-difluorophenyl | Not specified, but most active |

| 5e | 4-fluorophenyl | Not specified, ranked second |

| 5b | 3-fluorophenyl | Not specified, ranked third |

| 5f | 4-trifluoromethoxyphenyl | Not specified, less active |

| 5k | Mercapto acetamide | 3.32 |

Data sourced from a study on 1H-indazole-3-amine derivatives. mdpi.com

Role of the Propyl Chain at N1 in Receptor Interactions and Efficacy

The N1-substituent of the indazole ring plays a pivotal role in modulating receptor affinity and efficacy, largely by influencing how the molecule fits into the binding pocket of a target protein.

The length and branching of the alkyl chain at the N1 position are critical determinants of biological activity, particularly for compounds targeting cannabinoid receptors. For N1-alkylated C3-naphthoyl indoles, the length of the alkyl chain directly correlates with binding affinity at the CB2 receptor. mdpi.com For instance, increasing the chain length from ethyl to propyl can increase CB2 binding affinity by nearly twenty-fold, while CB1 affinity remains low. mdpi.com However, this selectivity can diminish with longer chains; maximal potency at both CB1 and CB2 receptors is often observed with butyl, pentyl, or hexyl chains. mdpi.com

In a series of (E)-3-(1-substituted-1H-indazol-5-yl)-N-hydroxypropenamides designed as histone deacetylase (HDAC) inhibitors, varying the N1-alkyl chain length from methyl to n-butyl resulted in a range of inhibitory activities against HDAC6 and cytotoxicity against various cancer cell lines. researchgate.net While specific trends were complex and depended on the cell line, the data underscores the importance of the N1-alkyl chain in tuning biological activity. researchgate.net

Table 2: Impact of N1-Alkyl Chain Length on HDAC6 Inhibition

| Compound | N1-Alkyl Group | HDAC6 IC₅₀ (µM) |

|---|---|---|

| 5g | Methyl | 0.052 |

| 5h | Propyl | 0.055 |

| 5i | n-Butyl | 0.057 |

Data from a study on HDAC inhibitors. researchgate.net

The three-carbon propyl chain at the N1 position offers conformational flexibility that can be crucial for optimal receptor engagement. While specific conformational analyses for 5-Bromo-1-propyl-1H-indazole are not widely published, insights can be drawn from related ligand-receptor interaction studies. The orientation of the N1-alkyl group within a receptor's binding pocket can influence binding affinity and functional activity. Computational docking studies of related indazole-based inhibitors targeting enzymes like EZH2 show that the N1-substituent, such as an isopropyl group, occupies a specific pocket, and its orientation is key for potent inhibition. nih.gov Moving the alkyl group from the N1 to the N2 position can lead to a significant loss of potency, underscoring the specific role of the N1-substituent's conformation and position. nih.gov

Length and Branching of the Alkyl Chain

Influence of Other Ring Substitutions on Pharmacological Profiles

Modifications at other positions of the indazole ring, as well as alterations to the core heterocyclic structure, provide additional avenues for optimizing the pharmacological properties of lead compounds.

Substituents at the C3, C6, and C7 positions of the indazole ring can significantly impact biological activity.

C3 Position: The C3 position is frequently functionalized to enhance receptor interactions. For example, in a series of indazole-based CCR4 antagonists, the introduction of a 5-chlorothiophene-2-sulfonamide (B1586055) group at the N3 position was found to be the most potent modification. acs.org In other contexts, C3-carboxamide moieties are common, and their derivatives can show a range of activities. nih.gov

C6 Position: The C6 position is another key site for substitution. In the development of CCR4 antagonists, only small substituents were tolerated at the C5, C6, or C7 positions, with C6-substituted analogues being preferred over the others. acs.org In a separate study on EZH2 inhibitors, a pyridine-piperazine tail attached to the C6 position was found to interact with a specific pocket of the enzyme, and modifications to this tail were critical for modulating inhibitory activity. nih.gov

C7 Position: The C7 position also influences biological activity. For example, 7-methoxyindazole and 7-nitroindazole (B13768) have been identified as nitric oxide synthase inhibitors. austinpublishinggroup.com In the context of CCR4 antagonists, substitutions at C7 were generally less favorable than those at C6. acs.org

Replacing the indazole core with other heterocyclic systems, or fusing it with other rings, is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. scbt.com

In studies of YC-1 analogues, which are soluble guanylate cyclase activators, replacing the indazole core with other heterocycles had a significant impact on activity. rsc.orgnih.gov For instance, a compound with a 1H-pyrazolo[4,3-c]pyridine core was found to be more potent than the corresponding indazole-based compound. rsc.orgnih.gov The number and position of nitrogen atoms within the alternative heterocyclic core were shown to be closely related to the inhibitory activity. rsc.orgnih.gov In general, for certain biological targets, the indazole ring shows better activity than other cores like benzoimidazole and imidazopyridine. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| YC-1 |

| 1H-pyrazolo[4,3-c]pyridine |

| Benzoimidazole |

| Imidazopyridine |

| 7-methoxyindazole |

Modifications at C3, C6, C7 Positions

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. samipubco.compnrjournal.com This designation stems from its ability to serve as a versatile framework for the development of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. samipubco.comnih.gov Its structural versatility and favorable pharmacokinetic properties have made it a cornerstone in the discovery of new drugs. samipubco.com

Indazole derivatives have demonstrated a remarkable range of biological effects, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor activities. samipubco.comnih.gov This wide-ranging bioactivity is attributed to the scaffold's ability to mimic endogenous molecules and bind to diverse protein targets such as kinases, G-protein-coupled receptors (GPCRs), and various enzymes. samipubco.com At least 43 therapeutic agents based on the indazole scaffold are either in clinical use or undergoing clinical trials, underscoring the therapeutic importance of this heterocyclic system. nih.gov The continuous exploration of indazole-based compounds opens new avenues for the development of more effective and selective therapeutic agents. nih.govhep.com.cn

Rational Drug Design Approaches for this compound Derivatives

The development of potent and selective drug candidates based on the this compound scaffold relies heavily on rational drug design strategies. These approaches can be broadly categorized into ligand-based and structure-based methods, both of which provide crucial insights for optimizing the therapeutic potential of these compounds.

Ligand-Based Drug Design (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the biological activity of a series of compounds with their physicochemical properties. nih.govtandfonline.com In the context of indazole derivatives, 2D and 3D-QSAR studies have been instrumental in understanding the structural features that govern their inhibitory potency against various targets. nih.govgrowingscience.com

For instance, 3D-QSAR models have been developed for indazole derivatives as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein in tumor metastasis. nih.govtandfonline.com These models, which include both field-based and Gaussian-based approaches, generate steric and electrostatic contour maps. nih.govtandfonline.com These maps provide a structural framework that helps in designing new inhibitors by indicating where bulky or electropositive/electronegative substituents would be favorable for enhancing activity. nih.govtandfonline.com Similarly, QSAR models for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors have been developed to explore their anticancer potential. growingscience.com These models have shown high correlation coefficients and predictive power, making them valuable tools for the virtual screening and design of novel, more potent inhibitors. growingscience.comresearchgate.net

| QSAR Model Type | Target | Key Findings | Reference |

| 3D-QSAR (Field and Gaussian-based) | HIF-1α | Identified steric and electrostatic features influencing inhibitory potency. | nih.govtandfonline.com |

| 2D and 3D-QSAR | TTK | Generated models with high correlation and predictive ability for anticancer activity. | growingscience.comresearchgate.net |

| 2D/3D QSAR | GSK-3β | Identified key descriptors for biological activity and optimized derivatives. | innovareacademics.in |

Structure-Based Drug Design (e.g., Molecular Docking)

Structure-based drug design relies on the three-dimensional structure of the biological target to design and optimize ligands. Molecular docking is a key technique in this approach, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govinnovareacademics.in

Molecular docking studies have provided significant insights into how indazole derivatives, including those related to this compound, interact with various enzymes implicated in disease.

TTK (Threonine Tyrosine Kinase): Docking studies of indazole derivatives in the ATP binding pocket of TTK, a protein involved in mitotic spindle assembly and a target for cancer therapy, have revealed key interactions. rsc.orgnih.gov For example, 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives have been shown to be potent TTK inhibitors. rsc.orgacs.org An X-ray co-crystal structure of a TTK-inhibitor complex has further refined the binding model, guiding the systematic optimization of these compounds. acs.org

Akt (Protein Kinase B): Akt is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. medsci.orgresearchgate.net Indazole-pyridine analogues have been identified as potent, ATP-competitive, and reversible inhibitors of Akt. researchgate.net

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. nih.gov Molecular docking studies of indazole derivatives against DNA gyrase have revealed their potential as antibacterial agents. hep.com.cnjmchemsci.comsciforum.net For instance, some novel 1-(3,6-dimethyl-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-1H-indazol-5-yl) ethan-1-one derivatives have shown excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.comjmchemsci.com Guided by structure-based design, indazole derivatives with excellent enzymatic and antibacterial activity have been discovered. nih.gov The N-propyl group, in particular, has been shown to have favorable hydrophobic interactions within a lipophilic pocket of the GyrB subunit. nih.gov